molecular formula C17H12N2S2 B5115548 2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzothiazole

2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzothiazole

Cat. No.: B5115548
M. Wt: 308.4 g/mol
InChI Key: FNZVWKOEVGHYQQ-UHFFFAOYSA-N
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Description

2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzothiazole is a heterocyclic compound that combines quinoline and benzothiazole moieties. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject in organic chemistry research.

Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S2/c1-11-10-16(18-13-7-3-2-6-12(11)13)21-17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZVWKOEVGHYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzothiazole typically involves the reaction of 4-methylquinoline-2-thiol with 2-chlorobenzothiazole. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinoline or benzothiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinoline or benzothiazole derivatives.

    Substitution: Various substituted quinoline or benzothiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzothiazole involves its interaction with various molecular targets. The compound can intercalate into DNA, inhibiting the replication of cancer cells. It can also bind to enzymes, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzoxazole
  • 2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzimidazole
  • 2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzoxazinone

Uniqueness

2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzothiazole stands out due to its unique combination of quinoline and benzothiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

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